4-Benzyloxy-3-methoxystyrene
Description
4-Benzyloxy-3-methoxystyrene is a functionalized styrene derivative with a benzyloxy group at the para position and a methoxy group at the meta position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₂, and it is utilized primarily in polymer chemistry due to its electron-donating substituents, which influence reactivity and material properties. Key applications include:
- Sensor Materials: Incorporated into copolymers for fluorescence-based detection of aromatic hydrocarbons .
- Electrophoretic Displays: Enhances solubility and charge retention in colored polymer particles .
CAS Number Discrepancy: Literature cites conflicting CAS identifiers:
Properties
IUPAC Name |
4-ethenyl-2-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUCHAAEWIRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204249 | |
| Record name | 2-Benzyloxy-5-vinylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55708-65-1 | |
| Record name | 4-Ethenyl-2-methoxy-1-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55708-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxy-5-vinylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055708651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyloxy-5-vinylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyloxy-5-vinylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-methoxystyrene typically involves the reaction of styrene with p-methoxyanisole under acid-catalyzed conditions. This process results in the formation of the target compound through a series of steps that include the protection of the hydroxyl group and subsequent vinylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-methoxystyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce ethylbenzene derivatives.
Scientific Research Applications
4-Benzyloxy-3-methoxystyrene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and other materials that benefit from its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxystyrene involves its interaction with various molecular targets. The compound can undergo polymerization to form cross-linked networks, which are useful in coatings and adhesives. Its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Research Findings
- Fluorescence Sensing : Copolymers containing this compound exhibit strong fluorescence quenching in the presence of aromatic hydrocarbons, outperforming 4-tert-Butylstyrene-based systems due to better π-π interactions .
- Electrophoretic Displays: Compared to 4-Chlorostyrene, this compound improves particle stability in non-aqueous media, critical for display longevity .
Biological Activity
Overview
4-Benzyloxy-3-methoxystyrene (CAS Number: 55708-65-1) is an organic compound characterized by a benzyl ether group and a methoxy group attached to a styrene backbone. Its molecular formula is CHO. This compound is gaining attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of styrene with p-methoxyanisole under acid-catalyzed conditions. This process includes several steps such as the protection of hydroxyl groups and subsequent vinylation. Alternative methods may involve decarboxylation from related methoxycinnamic acids, although these are less frequently reported.
Anticancer Properties
Research indicates that compounds structurally similar to this compound exhibit notable anticancer activities. For instance, derivatives have been studied for their effects on cancer cell lines, revealing potential mechanisms of action that include:
- Inhibition of Cell Proliferation : Some studies report that derivatives can significantly suppress the viability of cancer cells. For example, a benzofuran derivative (related compound) demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) by inhibiting cell motility and migration through modulation of epithelial–mesenchymal transition (EMT) markers .
- Mechanism of Action : The proposed mechanism involves the downregulation of integrin α7 and its downstream signaling pathways (FAK/AKT), which are crucial for cancer cell invasion and metastasis. This suggests that similar mechanisms may be explored for this compound .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a pharmacophore in drug discovery processes, contributing to the synthesis of small molecule libraries screened for biological activity against various targets.
- Polymer Chemistry : The compound is utilized as a monomer in polymerization reactions, creating specialized polymers with unique properties due to its reactive vinyl group.
Comparative Analysis
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | CHO | 256.30 | Benzyl ether and methoxy groups |
| 3-Methoxystyrene | CHO | 148.20 | Simple structure; used in polymerization |
| 4-Methoxystyrene | CHO | 148.20 | Similar reactivity; para substitution |
| 4-Benzyloxy-3-methoxy-beta-nitrostyrene | CHNO | 285.30 | Contains a nitro group; different reactivity |
| 3-(Benzyloxy)-4-hydroxyphenylmethanol | CHO | 258.31 | Hydroxyl group adds polarity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
